1,2-Dichloro-4-difluoromethanesulfonylbenzene

Description

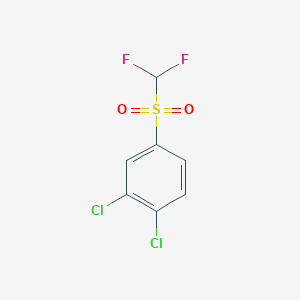

1,2-Dichloro-4-difluoromethanesulfonylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with two chlorine atoms at positions 1 and 2, and a difluoromethanesulfonyl group (-SO₂CF₂H) at position 3. Such compounds are often intermediates in agrochemical or pharmaceutical synthesis, though specific applications for this derivative require further study.

Properties

Molecular Formula |

C7H4Cl2F2O2S |

|---|---|

Molecular Weight |

261.07 g/mol |

IUPAC Name |

1,2-dichloro-4-(difluoromethylsulfonyl)benzene |

InChI |

InChI=1S/C7H4Cl2F2O2S/c8-5-2-1-4(3-6(5)9)14(12,13)7(10)11/h1-3,7H |

InChI Key |

BGIZPOQCKODARH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2-Dichloro-4-difluoromethanesulfonylbenzene involves several steps. One common method includes the reaction of 1,2-dichlorobenzene with difluoromethanesulfonyl chloride under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1,2-Dichloro-4-difluoromethanesulfonylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

1,2-Dichloro-4-difluoromethanesulfonylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-difluoromethanesulfonylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems . This interaction can lead to the modification of biomolecules, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The table below compares 1,2-Dichloro-4-difluoromethanesulfonylbenzene with two structurally related compounds from available literature:

| Compound Name | CAS Number | Substituents | Key Functional Groups |

|---|---|---|---|

| This compound | Not Provided | Cl (1,2), -SO₂CF₂H (4) | Sulfonyl, Dichloro, Difluoromethyl |

| 1,2-Dibromo-4-fluoro-5-methylbenzene | 202982-77-2 | Br (1,2), F (4), CH₃ (5) | Bromo, Fluoro, Methyl |

| N-{2,4-Dichloro-5-[4-(difluoromethyl)-...]phenyl}methanesulfonamide | 122836-35-5 | Cl (2,4), -SO₂NHCH₃, difluoromethyl-triazole moiety | Sulfonamide, Dichloro, Triazole |

Key Observations:

Halogenation Patterns: The target compound has ortho-dichloro substitution (positions 1,2), whereas the compound in (CAS 122836-35-5) features para-dichloro groups (positions 2,4) . 1,2-Dibromo-4-fluoro-5-methylbenzene () replaces chlorine with bromine, which increases molecular weight and polarizability, likely enhancing lipophilicity .

Functional Group Differences :

- The sulfonyl group (-SO₂CF₂H) in the target compound is a stronger electron-withdrawing group compared to the sulfonamide (-SO₂NHCH₃) in ’s compound. This difference may influence solubility (sulfonamides are generally more polar) and metabolic stability .

- The triazole ring in ’s compound introduces a heterocyclic system absent in the target molecule, which could confer unique biological activity or coordination properties .

Physicochemical and Toxicological Properties

- Electrophilic Reactivity : The ortho-chlorine substituents in the target compound may enhance electrophilic aromatic substitution reactivity compared to para-substituted analogs .

- ’s compound (T3D4051) is listed in a toxin database, suggesting its triazole and sulfonamide groups may contribute to specific toxicological pathways .

Biological Activity

1,2-Dichloro-4-difluoromethanesulfonylbenzene is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H4Cl2F2O2S

- Molecular Weight : 251.07 g/mol

- IUPAC Name : 1,2-Dichloro-4-(difluoromethanesulfonyl)benzene

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially affecting metabolic pathways. For example, it may inhibit protein tyrosine phosphatases, which are crucial for cellular signaling and regulation.

- Receptor Binding : It can bind to specific receptors that modulate cellular responses, influencing processes such as inflammation and cell proliferation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Cytotoxic Effects on Cancer Cells :

A study evaluated the cytotoxicity of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth in breast and lung cancer cells, indicating its potential as a chemotherapeutic agent. The mechanism involved apoptosis induction through mitochondrial pathways . -

Environmental Impact Studies :

Research has also focused on the environmental implications of this compound, particularly in relation to its persistence and toxicity in aquatic systems. Studies have shown that it can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects . -

Pharmacological Applications :

In pharmacological contexts, the compound has been investigated for its ability to modulate inflammatory responses in vitro. It was found to reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.